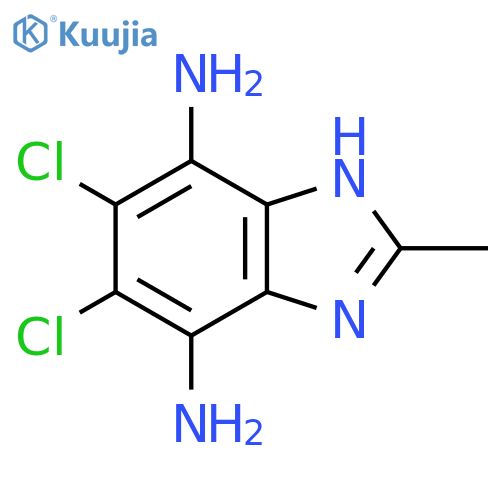Cas no 412964-42-2 (5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine)

412964-42-2 structure
商品名:5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine
CAS番号:412964-42-2
MF:C8H8Cl2N4
メガワット:231.081918716431
MDL:MFCD00456889
CID:5671417
PubChem ID:786755
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine 化学的及び物理的性質
名前と識別子
-
- 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine
- 1H-Benzimidazole-4,7-diamine, 5,6-dichloro-2-methyl-
- Oprea1_413630
- SR-01000197043
- AB00074559-01
- SR-01000197043-1
- Cambridge id 5151233
- CBDivE_011717
- 412964-42-2
- EN300-26990753
- CHEMBL4896016
-
- MDL: MFCD00456889
- インチ: 1S/C8H8Cl2N4/c1-2-13-7-5(11)3(9)4(10)6(12)8(7)14-2/h11-12H2,1H3,(H,13,14)
- InChIKey: IOUURILQCZFEHN-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C2=C(C=1N)NC(C)=N2)N)Cl
計算された属性
- せいみつぶんしりょう: 230.0126017g/mol
- どういたいしつりょう: 230.0126017g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 80.7Ų
じっけんとくせい
- 密度みつど: 1.652±0.06 g/cm3(Predicted)
- ふってん: 537.7±45.0 °C(Predicted)
- 酸性度係数(pKa): 12.84±0.30(Predicted)
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26990753-0.05g |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |
412964-42-2 | 95.0% | 0.05g |
$459.0 | 2025-03-20 | |
| Enamine | EN300-26990753-0.5g |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |
412964-42-2 | 95.0% | 0.5g |
$1349.0 | 2025-03-20 | |
| Enamine | EN300-26990753-0.25g |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |
412964-42-2 | 95.0% | 0.25g |
$855.0 | 2025-03-20 | |
| Enamine | EN300-26990753-1.0g |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |
412964-42-2 | 95.0% | 1.0g |
$1729.0 | 2025-03-20 | |
| Aaron | AR02864W-1g |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |
412964-42-2 | 95% | 1g |
$2403.00 | 2025-02-15 | |
| Aaron | AR02864W-250mg |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |
412964-42-2 | 95% | 250mg |
$1201.00 | 2025-02-15 | |
| Aaron | AR02864W-500mg |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |
412964-42-2 | 95% | 500mg |
$1880.00 | 2025-02-15 | |
| 1PlusChem | 1P0285WK-250mg |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |
412964-42-2 | 95% | 250mg |
$1119.00 | 2024-05-02 | |
| 1PlusChem | 1P0285WK-5g |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |
412964-42-2 | 95% | 5g |
$6260.00 | 2024-05-02 | |
| 1PlusChem | 1P0285WK-10g |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |
412964-42-2 | 95% | 10g |
$9252.00 | 2023-12-17 |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine 関連文献
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
412964-42-2 (5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine) 関連製品
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
